1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,5-dimethoxyphenyl)urea
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Description
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,5-dimethoxyphenyl)urea is a useful research compound. Its molecular formula is C25H25N3O4 and its molecular weight is 431.492. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Quinoquinazolines
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,5-dimethoxyphenyl)urea and its derivatives are used in the synthesis of a variety of quinoquinazolines. These compounds are synthesized using reactions with triethyl orthoformate, cyanogen bromide, urea, and carbon disulfide, showcasing the compound's versatility as an intermediate in heterocyclic chemistry (Phillips & Castle, 1980).
Stereochemical Studies
This compound is involved in stereochemical studies, particularly in the synthesis of saturated heterocycles. It undergoes N → O acyl migration and is used to create structures that are significant in understanding molecular conformation and stereochemistry (Bernáth et al., 1986).
Anticancer Research
Derivatives of this compound have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. This showcases the potential of these compounds in the development of anticancer drugs (Perković et al., 2016).
Synthesis of Pyrimidoquinoline Derivatives
This compound is also utilized in the synthesis of pyrimidoquinoline derivatives. Its reactivity towards various chemical agents such as dimethylformamide dimethyl acetal and carbon disulfide has been studied, contributing to the field of organic synthesis and medicinal chemistry (Elkholy & Morsy, 2006).
Pharmaceutical Applications
Its derivatives have been used to synthesize new compounds characterized by NMR and X-ray crystallography, which are significant in the development of pharmaceuticals (Khouili et al., 2021).
Ring Expansion in Heterocycles
The compound plays a role in migratory ring expansion of metalated ureas to form benzodiazepines and benzodiazocines. This is important for the synthesis of medium-ring nitrogen heterocycles, which are challenging to obtain otherwise (Hall et al., 2016).
Properties
IUPAC Name |
1-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3-(3,5-dimethoxyphenyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4/c1-31-21-14-20(15-22(16-21)32-2)27-25(30)26-19-10-11-23-18(13-19)9-6-12-28(23)24(29)17-7-4-3-5-8-17/h3-5,7-8,10-11,13-16H,6,9,12H2,1-2H3,(H2,26,27,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRJEOBFBFMQGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.